![molecular formula C30H26N2O8 B2723728 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide CAS No. 866345-20-2](/img/structure/B2723728.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a useful research compound. Its molecular formula is C30H26N2O8 and its molecular weight is 542.544. The purity is usually 95%.
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Biological Activity
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Formula
The molecular formula of the compound is C24H23N5O3, with a molecular weight of approximately 429.5 g/mol. The structure features a complex arrangement that includes a benzodioxin moiety and a quinoline derivative, which are known for their diverse biological activities.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. Studies have shown that they can inhibit key signaling pathways involved in cancer progression.
- Case Studies : A study involving similar benzodioxin derivatives demonstrated their efficacy against various cancer cell lines, showing IC50 values in the low micromolar range .
Antidiabetic Activity
The compound has also been investigated for its potential antidiabetic effects. Research findings suggest:
- Enzyme Inhibition : It has been shown to inhibit α-glucosidase and α-amylase enzymes involved in carbohydrate metabolism. In vitro assays reported IC50 values indicating potent inhibitory activity against these enzymes .
- Animal Studies : In vivo studies on diabetic mice treated with similar compounds showed significant reductions in blood glucose levels and improvements in lipid profiles compared to control groups .
Antimicrobial Effects
Preliminary studies indicate that the compound may possess antimicrobial properties:
- In Vitro Testing : Screening against various bacterial strains revealed notable antibacterial activity. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Summary of Biological Activities
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O8/c1-2-36-20-6-3-18(4-7-20)29(34)22-16-32(23-15-27-26(39-11-12-40-27)14-21(23)30(22)35)17-28(33)31-19-5-8-24-25(13-19)38-10-9-37-24/h3-8,13-16H,2,9-12,17H2,1H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWDRTSGEOHCFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=CC6=C(C=C5)OCCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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